molecular formula C14H13BO5 B3032558 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid CAS No. 2304634-24-8

2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid

Cat. No. B3032558
CAS RN: 2304634-24-8
M. Wt: 272.06
InChI Key: HTEZLKZQMJGYQS-UHFFFAOYSA-N
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Description

Synthesis Analysis

Paper describes a microbial dihydroxylation of benzoic acid, which is a method that could potentially be adapted for the synthesis of 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid. The process involves the use of Alcaligenes eutrophus strain B9 to convert benzoic acid to a dihydroxylated cyclohexadiene derivative. This method showcases the potential for biocatalytic approaches in the synthesis of complex organic molecules.

Molecular Structure Analysis

The molecular structure of benzoic acid and its derivatives has been studied in paper , where gas-phase electron diffraction and theoretical calculations were used to determine the structure of benzoic acid and 2-hydroxybenzoic acid. These findings could be extrapolated to understand the molecular structure of this compound, particularly the orientation of the carboxyl group and potential internal hydrogen bonding.

Chemical Reactions Analysis

While the papers do not directly address the chemical reactions of this compound, paper discusses the synthesis of related compounds through a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization process. This indicates that palladium-catalyzed reactions could be relevant for modifying the structure of the compound or for synthesizing related compounds.

Physical and Chemical Properties Analysis

Paper provides a comprehensive spectroscopic and molecular structure investigation of a related compound, 2-[(2-hydroxyphenyl) carbonyloxy] benzoic acid. The study includes experimental and theoretical approaches such as FT-IR, FT-Raman, and DFT calculations. Insights from this paper could be used to predict the physical and chemical properties of this compound, including vibrational wavenumbers, molecular stability, and electronic properties.

Scientific Research Applications

Biological Activity of Carboxylic Acids

Natural carboxylic acids, including benzoic acid derivatives, are known for their diverse biological activities. The structure of these compounds significantly influences their antioxidant, antimicrobial, and cytotoxic activities. A study comparing different carboxylic acids found that structural variations, such as the number of hydroxyl groups and conjugated bonds, correlate with their bioactivity. Rosmarinic acid displayed the highest antioxidant activity among the compounds studied, while caffeic and cinnamic acids showed notable antimicrobial properties. The presence of hydroxyl groups in these molecules was also linked to their cytotoxic potential, suggesting that structural features play a crucial role in their biological effects (Godlewska-Żyłkiewicz et al., 2020).

Synthesis and Application of Carboxylic Acid Derivatives

The synthesis and exploration of novel carboxylic acid derivatives, such as 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic acid, have been a subject of significant interest due to their potential biological activities. These compounds, including salicylic acid derivatives, are investigated for their anti-inflammatory, analgesic, and antiplatelet activities. The modification of these molecules can lead to alternatives with reduced toxicity and enhanced therapeutic potential. This highlights the ongoing research into developing novel drugs based on carboxylic acid structures and their derivatives (Tjahjono et al., 2022).

Role in Gut Health Regulation

Benzoic acid, a simple carboxylic acid, is widely used as a preservative in foods and feeds. Recent research has shown its potential in improving gut functions. Appropriate levels of benzoic acid can enhance digestion, absorption, and the gut barrier by modulating enzyme activity, redox status, immunity, and microbiota composition. This suggests that besides its preservative properties, benzoic acid and its derivatives could play a significant role in promoting gut health, although excessive administration could harm gut health (Mao et al., 2019).

Mechanism of Action

Target of Action

Boronic acids and their esters, which this compound is a part of, are highly considered for the design of new drugs and drug delivery devices .

Mode of Action

It’s known that boronic acids and their esters are suitable for neutron capture therapy . This suggests that the compound might interact with its targets by delivering boron atoms, which can capture neutrons and produce alpha particles that destroy cancer cells.

Biochemical Pathways

The compound’s boronic ester group might play a role in various biochemical reactions due to its ability to form reversible covalent bonds with proteins and other biomolecules .

Pharmacokinetics

It’s known that boronic acids and their esters are only marginally stable in water , which might affect their bioavailability and pharmacokinetic properties.

Result of Action

Given the compound’s potential use in neutron capture therapy , it might induce cytotoxic effects in cancer cells by delivering boron atoms that produce destructive alpha particles upon neutron capture.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid. For instance, the compound’s stability might be compromised in aqueous environments due to the marginal stability of boronic acids and their esters in water . Therefore, the compound’s formulation and administration methods should be designed to minimize its exposure to water.

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. Benzoic acid can cause skin and eye irritation, and may cause respiratory irritation .

Future Directions

The future research directions would depend on the specific properties and potential applications of this compound. For example, if this compound shows promising properties for boron neutron capture therapy, future research might focus on optimizing its synthesis and studying its biological effects .

properties

IUPAC Name

3-borono-2-phenylmethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BO5/c16-14(17)11-7-4-8-12(15(18)19)13(11)20-9-10-5-2-1-3-6-10/h1-8,18-19H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTEZLKZQMJGYQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)C(=O)O)OCC2=CC=CC=C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2304634-24-8
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2304634-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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